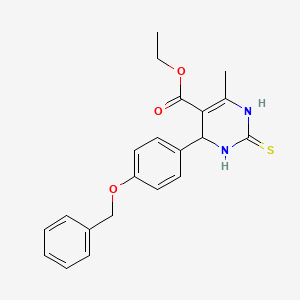

Ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C21H22N2O3S and its molecular weight is 382.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of thioxopyrimidines. Its unique structure includes a thioxo group at the 2-position of the pyrimidine ring and an ethyl ester group, which contribute to its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of thioxopyrimidine compounds exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities.

- Antibacterial Activity : In vitro tests showed that this compound exhibits potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that it is effective at low concentrations, suggesting strong antibacterial potential.

- Antifungal Activity : The compound has also been tested against fungal pathogens. For instance, it demonstrated significant inhibition of Candida albicans, with mechanisms involving the disruption of ergosterol biosynthesis, similar to established antifungal agents like miconazole .

2. Anticancer Activity

The anticancer properties of thioxopyrimidine derivatives are being actively researched. This compound has shown promise as a potential anticancer agent through various mechanisms:

- Targeting Cancer Cell Lines : Studies have reported that this compound exhibits cytotoxic effects on several human cancer cell lines. The structure-activity relationship (SAR) analyses suggest that modifications to the substituents can enhance its selectivity and potency against specific tumor types .

- Mechanism of Action : Preliminary investigations indicate that this compound may induce apoptosis in cancer cells through mitochondrial pathways and inhibit key signaling pathways involved in cell proliferation and survival .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Thioxo Group | Enhances reactivity and biological activity |

| Benzyloxy Substituent | Increases lipophilicity and cellular uptake |

| Ethyl Ester Group | Affects solubility and bioavailability |

Research indicates that variations in these components can lead to derivatives with enhanced antimicrobial or anticancer properties.

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various thioxopyrimidine derivatives, this compound was found to have an MIC of 32 µg/mL against E. coli, making it one of the more potent compounds tested .

Case Study 2: Anticancer Potential

A recent investigation into the anticancer effects of this compound revealed significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of 15 µM. Mechanistic studies suggested that it induces cell cycle arrest at the G0/G1 phase and promotes apoptosis through caspase activation .

科学的研究の応用

Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial properties. Ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its analogs have been evaluated for their in vitro antifungal and antibacterial activities. For instance, a study reported the synthesis of various derivatives and their evaluation against common pathogens using the National Committee for Clinical Laboratory Standards (NCCLS) methods . The results indicated promising antibacterial activity, suggesting potential therapeutic uses in treating infections.

Anticancer Potential

The compound has been investigated for its role as an inhibitor of thymidine phosphorylase, an enzyme implicated in tumor growth and metastasis. Research findings indicate that certain derivatives can inhibit this enzyme effectively without significant toxicity to normal cells . This positions this compound as a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

Compounds within the tetrahydropyrimidine class have also shown anti-inflammatory effects. The thioxo group present in this compound may contribute to modulating inflammatory pathways, making it a potential candidate for developing anti-inflammatory drugs .

Green Chemistry Approaches

The synthesis of this compound has been optimized using environmentally friendly methods. Ionic liquid-promoted synthesis has been highlighted as a rapid and efficient approach to producing this compound with reduced environmental impact . This technique not only enhances yield but also simplifies purification processes.

Versatile Building Block

This compound serves as a versatile building block in organic synthesis. Its structure allows for further modifications to create a variety of derivatives with tailored properties for specific applications in medicinal chemistry and material science .

Case Studies

特性

IUPAC Name |

ethyl 6-methyl-4-(4-phenylmethoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-3-25-20(24)18-14(2)22-21(27)23-19(18)16-9-11-17(12-10-16)26-13-15-7-5-4-6-8-15/h4-12,19H,3,13H2,1-2H3,(H2,22,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCINWDDKJVKLRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)OCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。